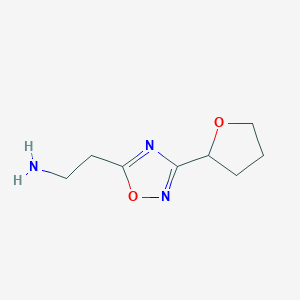![molecular formula C8H16O4 B13207381 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is soluble in water and various organic solvents. This compound is part of the family of polyether aldehydes and is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde typically involves the reaction of ethylene oxide with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired polyether aldehyde.
-
Step 1: Etherification
Reactants: Ethylene oxide, ethylene glycol monoethyl ether
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Conditions: Temperature around 70-80°C, atmospheric pressure
Product: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
-
Step 2: Oxidation
Reactants: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
Oxidizing Agent: Pyridinium chlorochromate (PCC) or other mild oxidizing agents
Conditions: Room temperature, inert atmosphere
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but on a larger scale, with optimized conditions for maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The aldehyde group can react with nucleophiles like Grignard reagents or hydride donors to form secondary alcohols.
Condensation: The compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, hydride donors
Bases for Condensation: Sodium hydroxide, potassium hydroxide
Major Products Formed
Oxidation: 2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Reduction: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
Nucleophilic Addition: Secondary alcohols
Condensation: β-Hydroxy aldehydes or ketones
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various polyether compounds and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, forming Schiff bases and potentially altering protein function.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can be compared with other similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group. It has different solubility and reactivity properties.
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: The reduced form of the aldehyde, used in different applications due to its alcohol functionality.
2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid: The oxidized form of the aldehyde, with applications in the synthesis of polyether carboxylic acids.
These comparisons highlight the unique properties of this compound, particularly its reactivity as an aldehyde and its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-[2-(2-ethoxyethoxy)ethoxy]acetaldehyde |
InChI |
InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9/h3H,2,4-8H2,1H3 |
InChI-Schlüssel |
VIGPEKUIVIPDAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


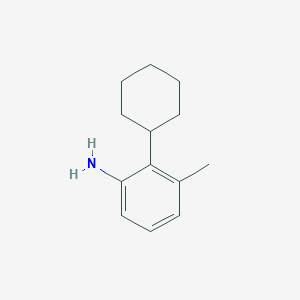
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
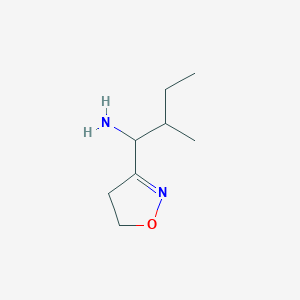
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
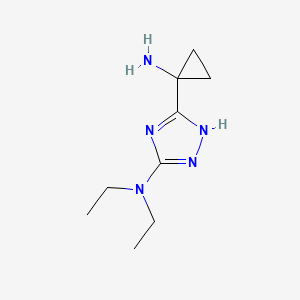

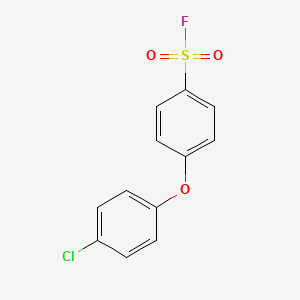
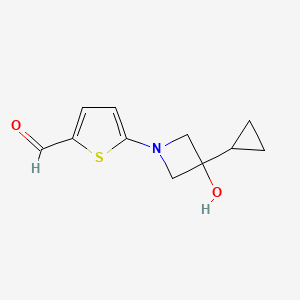
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
